molecular formula C13H21NO2 B077362 2-[1-hydroxypropan-2-yl-(4-methylphenyl)amino]propan-1-ol CAS No. 10578-12-8

2-[1-hydroxypropan-2-yl-(4-methylphenyl)amino]propan-1-ol

Cat. No.: B077362
CAS No.: 10578-12-8
M. Wt: 223.31 g/mol
InChI Key: NUAIBPOSHMRLSK-UHFFFAOYSA-N
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Description

2,2’-(p-Tolylimino)dipropanol is an organic compound with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.31 g/mol . It is characterized by the presence of a p-tolyl group attached to an imino group, which is further connected to two propanol groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(p-Tolylimino)dipropanol typically involves the reaction of p-toluidine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{p-Toluidine} + \text{Propylene Oxide} \rightarrow 2,2’-(p-Tolylimino)dipropanol ]

Industrial Production Methods: In industrial settings, the production of 2,2’-(p-Tolylimino)dipropanol may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(p-Tolylimino)dipropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,2’-(p-Tolylimino)dipropanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(p-Tolylimino)dipropanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    2,2’-(4-Methylphenylimino)bis(1-propanol): Similar structure but with different substituents.

    Phenylpropanolamine: Shares the propanolamine backbone but differs in the aromatic substituent.

Uniqueness: 2,2’-(p-Tolylimino)dipropanol is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

CAS No.

10578-12-8

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[N-(1-hydroxypropan-2-yl)-4-methylanilino]propan-1-ol

InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(11(2)8-15)12(3)9-16/h4-7,11-12,15-16H,8-9H2,1-3H3

InChI Key

NUAIBPOSHMRLSK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C(C)CO)C(C)CO

Canonical SMILES

CC1=CC=C(C=C1)N(C(C)CO)C(C)CO

10578-12-8

Origin of Product

United States

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